2-Azaspiro[4.4]nonane-4-carbonitrile 2-Azaspiro[4.4]nonane-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1936317-74-6
VCID: VC3022662
InChI: InChI=1S/C9H14N2/c10-5-8-6-11-7-9(8)3-1-2-4-9/h8,11H,1-4,6-7H2
SMILES: C1CCC2(C1)CNCC2C#N
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol

2-Azaspiro[4.4]nonane-4-carbonitrile

CAS No.: 1936317-74-6

Cat. No.: VC3022662

Molecular Formula: C9H14N2

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

2-Azaspiro[4.4]nonane-4-carbonitrile - 1936317-74-6

Specification

CAS No. 1936317-74-6
Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
IUPAC Name 2-azaspiro[4.4]nonane-4-carbonitrile
Standard InChI InChI=1S/C9H14N2/c10-5-8-6-11-7-9(8)3-1-2-4-9/h8,11H,1-4,6-7H2
Standard InChI Key NLIMQMCSGKRBRB-UHFFFAOYSA-N
SMILES C1CCC2(C1)CNCC2C#N
Canonical SMILES C1CCC2(C1)CNCC2C#N

Introduction

Chemical Structure and Properties

Molecular Identity and Composition

2-Azaspiro[4.4]nonane-4-carbonitrile possesses a distinctive molecular architecture featuring a spiro carbon atom that connects two rings: a pyrrolidine ring containing a nitrogen atom at the 2-position and a cyclopentane ring . The nitrile functional group (C≡N) is attached to the fourth carbon atom of the azaspiro system, introducing polarity and potential hydrogen bond accepting capabilities. This structural arrangement creates a rigid three-dimensional framework with specific spatial characteristics that contribute to its chemical behavior and potential biological activities.

Table 1 presents the key chemical identifiers and properties of 2-Azaspiro[4.4]nonane-4-carbonitrile based on available data:

Table 1: Chemical Identifiers and Properties of 2-Azaspiro[4.4]nonane-4-carbonitrile

PropertyValueReference
CAS Number1936317-74-6
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
IUPAC Name2-azaspiro[4.4]nonane-4-carbonitrile
Standard InChIInChI=1S/C9H14N2/c10-5-8-6-11-7-9(8)3-1-2-4-9/h8,11H,1-4,6-7H2
Standard InChIKeyNLIMQMCSGKRBRB-UHFFFAOYSA-N
SMILESC1CCC2(C1)CNCC2C#N
PubChem Compound ID91812059

Structural Features and Significance

The spirocyclic nature of 2-Azaspiro[4.4]nonane-4-carbonitrile contributes significantly to its unique properties and potential applications. The spiro carbon atom creates a rigid junction between the two ring systems, constraining their conformational flexibility. This rigidity can be advantageous in drug design as it potentially reduces the entropic penalty upon binding to biological targets, potentially leading to enhanced binding affinity and selectivity.

The nitrogen atom at the 2-position introduces basicity and offers potential for hydrogen bonding interactions, while the nitrile group provides additional functionality for potential chemical modifications or interactions with biological systems. The combination of these structural elements makes 2-Azaspiro[4.4]nonane-4-carbonitrile a versatile building block for medicinal chemistry and pharmaceutical research.

Hazard TypeClassificationReference
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3 (Respiratory system)

The compound carries several hazard statements that highlight its potential risks :

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

For safe handling, comprehensive precautionary measures are recommended, including:

  • Using appropriate personal protective equipment (gloves, eye protection, lab coat)

  • Working in well-ventilated areas or under fume hoods

  • Avoiding direct contact with skin, eyes, and respiratory system

  • Implementing proper storage protocols in cool, dry conditions

  • Following institutional and regulatory guidelines for chemical waste disposal

These safety considerations underscore the importance of proper laboratory techniques when working with 2-Azaspiro[4.4]nonane-4-carbonitrile to minimize potential health risks associated with research activities.

CompoundStructure FeatureAntiviral ActivityCytotoxicityMetabolic StabilityReference
MPI60Contains P2 (S)-2-azaspiro nonane-3-carboxylateHigh potency against SARS-CoV-2Low cellular cytotoxicityHigh in vitro stability

While these findings specifically relate to MPI60 rather than 2-Azaspiro[4.4]nonane-4-carbonitrile itself, they highlight the potential of compounds containing the azaspiro[4.4]nonane scaffold in developing novel therapeutics, particularly for viral infections. This suggests that further investigation into the biological activities of 2-Azaspiro[4.4]nonane-4-carbonitrile and its derivatives could yield valuable insights for drug development.

Structural Relatives and Variations

The azaspiro[4.4]nonane scaffold appears in various compounds with different functional groups and substitution patterns, forming a family of related structures with diverse properties and potential applications. Several related compounds identified in the literature include:

  • 2-Azaspiro[4.4]nonane-4-carboxylic acid : Features a carboxylic acid group instead of a nitrile at the 4-position

  • 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid: Contains a fluorenylmethoxycarbonyl protecting group on the nitrogen

  • 2-[(tert-Butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid : Incorporates a Boc protecting group on the nitrogen

  • 7-Fluoro-2-azaspiro[4.4]nonane : Features a fluoro substituent at the 7-position

These structural variations expand the chemical space around the basic azaspiro[4.4]nonane scaffold and may offer diverse properties and applications. The protected derivatives (compounds 2 and 3) are particularly relevant in synthetic chemistry, where they might serve as building blocks for more complex molecules or in peptide synthesis.

The comparison of these related structures provides valuable context for understanding the potential versatility of 2-Azaspiro[4.4]nonane-4-carbonitrile as a chemical scaffold and highlights the breadth of research interest in azaspiro compounds.

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